molecular formula C8H4ClF B2632766 1-Chloro-3-ethynyl-5-fluorobenzene CAS No. 1233506-04-1

1-Chloro-3-ethynyl-5-fluorobenzene

Cat. No. B2632766
CAS RN: 1233506-04-1
M. Wt: 154.57
InChI Key: CHJJZDFNDPTXAY-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-fluorobenzene, also known as 2-chloro-5-fluoro-1-ethynylbenzene, is a chemical compound used in scientific research. It is a colorless liquid with a molecular weight of 162.56 g/mol and a boiling point of 180-182°C. This compound has gained attention in recent years due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-chloro-3-ethynyl-5-fluorobenzene is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in biological molecules such as DNA and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-3-ethynyl-5-fluorobenzene are not well studied. However, it has been shown to have cytotoxic effects on cancer cells in vitro, indicating its potential use as an anticancer agent.

Advantages And Limitations For Lab Experiments

One advantage of using 1-chloro-3-ethynyl-5-fluorobenzene in lab experiments is its ability to act as a versatile building block in organic synthesis. It also has potential applications in medicinal chemistry and as a fluorescent probe. However, its cytotoxic effects on cancer cells may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-chloro-3-ethynyl-5-fluorobenzene. One potential area of investigation is its use as an anticancer agent. Further studies are needed to better understand its mechanism of action and potential applications in cancer treatment. Additionally, its potential use as a fluorescent probe for detecting biological molecules should be explored further. Finally, the synthesis of novel compounds based on 1-chloro-3-ethynyl-5-fluorobenzene should be investigated for their potential use in various fields.

Synthesis Methods

The synthesis of 1-chloro-3-ethynyl-5-fluorobenzene involves the reaction of 1-chloro-3-ethynylbenzene with fluorine gas in the presence of a catalyst such as iron (III) fluoride. The reaction takes place at high temperatures and pressures, and the yield is generally around 50-60%.

Scientific Research Applications

1-Chloro-3-ethynyl-5-fluorobenzene has been used in various scientific research applications, including organic synthesis and medicinal chemistry. It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals. It has also been investigated for its potential use as a fluorescent probe for detecting biological molecules.

properties

IUPAC Name

1-chloro-3-ethynyl-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJZDFNDPTXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-ethynyl-5-fluorobenzene

CAS RN

1233506-04-1
Record name 1-chloro-3-ethynyl-5-fluorobenzene
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